1-tert-Butyl-2-imidazolidinone
Overview
Description
1-tert-Butyl-2-imidazolidinone, also known as tBu-IMI, is a cyclic urea compound that has gained significant attention in scientific research due to its unique properties. It is a colorless solid that is highly soluble in water and is commonly used as a solvent, reagent, and catalyst in various chemical reactions.
Scientific Research Applications
Conformational Analysis and Structural Determination
- The X-ray crystal structure of trans-1-acetyl-4,5-di-tert-butyl-2-imidazolidinone provides insights into the conformational preferences of the compound. Studies have shown two molecules connected by hydrogen bonds and a network of intermolecular hydrogen bonding, indicating its potential in studying molecular interactions and structural conformations (Abdel-Aziz, Al-Omar, El-Azab, & Kunieda, 2010).
Synthesis of Substituted Imidazolidinones and Hydantoins
- Imidazolidinones, including 1-tert-butyl-2-imidazolidinone, can be synthesized through the reaction of di-tert-alkylaziridinones with cyanamides. These processes are crucial for the preparation of various substituted imidazolidinones and hydantoins, which have broad applications in medicinal chemistry and drug design (Talaty et al., 1997).
Enantioselective Synthesis Applications
- The enantioselective synthesis of sterically congested ethylenediamines using derivatives of imidazolidinone demonstrates its utility in producing chiral molecules. These molecules are significant in the synthesis of various pharmacologically active compounds (Abdel-Aziz, Bialy, Goda, & Kunieda, 2004).
Chemical Reactions and Conjugation Studies
- Research has shown that sterically congested imidazolidinones undergo unusual N-acylation reactions with acyl chlorides. This highlights their reactivity and potential application in organic synthesis, especially in the formation of complex organic compounds (Abdel-Aziz, Matsunaga, & Kunieda, 2001).
Synthesis of Enantioenriched Imidazolidinones
- Palladium-catalyzed decarboxylative asymmetric allylic alkylation has been used to synthesize enantioenriched gem-disubstituted 4-imidazolidinones, demonstrating the compound's versatility in enantioselective synthesis. Such techniques are fundamental in developing chiral drugs and other biologically active molecules (Sercel, Sun, & Stoltz, 2021).
Metalation and Complexation Reactions
- Studies on the metalation of imidazole derivatives like 1-tert-butylimidazole and their subsequent reaction with different agents have expanded the scope of imidazolidinone in inorganic chemistry. The formation of complex compounds and their structural analysis is critical for understanding metal-ligand interactions (Sauerbrey et al., 2011).
properties
IUPAC Name |
1-tert-butylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXBETOLLOJKCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383596 | |
Record name | 1-tert-butylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-2-imidazolidinone | |
CAS RN |
92075-16-6 | |
Record name | 1-tert-butylimidazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.